1-propan-2-yl-2H-azepin-3-one
Description
1-Propan-2-yl-2H-azepin-3-one is a seven-membered heterocyclic compound containing a nitrogen atom in its azepinone ring (azepine fused with a ketone group). The ketone functional group is located at position 3, and the propan-2-yl (isopropyl) substituent is attached to position 1 of the ring.
Properties
CAS No. |
110561-71-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-propan-2-yl-2H-azepin-3-one |
InChI |
InChI=1S/C9H13NO/c1-8(2)10-6-4-3-5-9(11)7-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZPGQADPDUKRMKR-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)C=CC=C1 |
Canonical SMILES |
CC(C)N1CC(=O)C=CC=C1 |
Synonyms |
3H-Azepin-3-one,1,2-dihydro-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A structural and functional comparison is presented below:
Table 1: Structural Comparison of 1-Propan-2-yl-2H-azepin-3-one and Related Compounds
Key Observations:
Ring Size and Heteroatoms: The azepinone core (7-membered) is larger than pyrimidinone (6-membered) or imidazolone (5-membered) rings . Larger rings often exhibit distinct conformational flexibility and electronic properties compared to smaller heterocycles.
The acyclic propan-1-one compound lacks ring strain but incorporates aromatic indole and imidazole moieties, which may enhance π-π stacking interactions in biological systems.
Substituent Effects :
- Propan-2-yl substituents are common in all listed compounds, suggesting their utility in modulating lipophilicity and steric bulk. However, their placement (e.g., on nitrogen vs. carbon atoms) varies, influencing solubility and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
